1,3-Bis(4-carboxyphenoxy)propane

Beschreibung

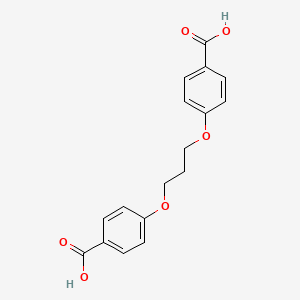

1,3-Bis(4-carboxyphenoxy)propane is an organic compound with the molecular formula C17H16O6 and a molecular weight of 316.31 g/mol . It is a solid at room temperature with a melting point of approximately 310°C . This compound is primarily used as a building block for polyanhydrides, which are a class of bioerodible polymers with applications in drug delivery systems .

Eigenschaften

IUPAC Name |

4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBISQLWPGDULSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90409-77-1 | |

| Record name | Poly[bis(p-carboxyphenoxy)propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8046585 | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3753-81-9 | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(p-carboxyphenoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC ACID, 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XMW35DTHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis via Acetic Anhydride Intermediate

An alternative route, detailed in patent literature, involves forming a mixed anhydride intermediate between CPP and a lower carboxylic acid (e.g., acetic acid). This method minimizes sublimation of CPP during high-temperature reactions, enhancing yield and polymer compatibility. The process begins with refluxing CPP in excess acetic anhydride to form the mixed anhydride, followed by distillation to remove unreacted reagents.

Polymerization with Dihydric Phenols

The anhydride is subsequently reacted with dihydric phenols like bisphenol A under vacuum (0.5–1.0 mm Hg) at 180–330°C. Catalysts such as potassium acetate (0.01–1% by weight) accelerate esterification, yielding aromatic polyesters with glass transition temperatures (Tg) up to 155°C. For example, polymerization at 270°C produces a pale yellow polymer with a Tg of 8°C, though this anomalously low value may reflect measurement-specific conditions.

Solvent and Catalyst Selection

Non-polar solvents like Dowtherm A (a diphenyl-diphenyl ether eutectic) or chlorinated analogues (Therminol 66) improve reaction homogeneity. Basic catalysts (e.g., potassium acetate) outperform acidic or neutral alternatives, likely due to enhanced nucleophilicity of phenoxide intermediates.

Table 2: Mixed Anhydride Method Parameters

Comparative Analysis of Synthesis Routes

Yield and Purity Considerations

The alkaline method provides moderate yields (60%) but high-purity CPP suitable for direct use in polyamide synthesis. In contrast, the mixed anhydride route achieves near-quantitative yields in polymer applications but requires stringent anhydrous conditions.

Thermal and Mechanical Properties

Polymers derived from CPP via the anhydride method exhibit superior thermal stability (Tg up to 155°C) compared to those from direct polycondensation. This disparity arises from reduced chain branching and controlled molecular weight distribution in the anhydride-mediated process.

Scalability and Industrial Relevance

The alkaline method’s simplicity favors laboratory-scale production, while the anhydride route’s compatibility with continuous reactors makes it industrially viable for high-volume polyester manufacturing.

Advanced Characterization Techniques

Spectroscopic Validation

¹³C-NMR analysis of CPP in DMSO-d₆ confirms regioselective substitution, with carbonyl carbons resonating at 168.0 ppm and ether-linked aromatic carbons at 116.4–147.4 ppm. Elemental analysis aligns with theoretical values (C: 71.99%, H: 4.02%), verifying stoichiometric purity.

Chromatographic Profiling

Gel permeation chromatography (GPC) of CPP-derived polyamides reveals weight-average molecular weights (Mw) of 25,000–45,000 Da, with polydispersity indices (PDI) of 1.8–2.2 . These values underscore the efficacy of controlled stoichiometry in preventing premature chain termination.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(4-carboxyphenoxy)propane primarily undergoes esterification and polymerization reactions. It can react with diacid chlorides to form polyanhydrides, which are used in controlled drug delivery systems .

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts.

Polymerization: Involves diacid chlorides and is conducted under anhydrous conditions to prevent hydrolysis.

Major Products

Wissenschaftliche Forschungsanwendungen

Preparation Methods

Synthetic Routes

BCP can be synthesized through the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base like potassium carbonate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide under reflux conditions.

Industrial Production

In industrial settings, the synthesis process is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency.

Drug Delivery Systems

BCP is extensively used in developing biodegradable polymers for drug delivery applications. Polyanhydrides made from BCP can encapsulate various therapeutic agents and release them at controlled rates, making them suitable for localized treatments such as brain tumors. For instance, copolymers of BCP and sebacic acid have been utilized to create drug-loaded polymer wafers that release therapeutic agents over time .

Cancer Therapy

Research has demonstrated that polyanhydride formulations containing BCP can improve the efficacy of cancer treatments. Studies indicate that these formulations can significantly enhance median survival rates in experimental models compared to placebo polymers . For example, using a combination of docetaxel with polyanhydride matrices has shown promising results in extending survival times in cancer-bearing subjects .

Biochemical Analysis

BCP's role extends beyond drug delivery; it also influences various cellular processes. In vitro studies have shown that polyanhydrides containing BCP can modulate cell signaling pathways and gene expression, indicating its potential for broader biomedical applications.

Case Studies

Wirkmechanismus

The primary mechanism of action for 1,3-Bis(4-carboxyphenoxy)propane involves its incorporation into polyanhydrides. These polymers degrade through hydrolysis, breaking down the anhydride bonds and releasing the encapsulated drug in a controlled manner . The degradation rate can be tailored by modifying the polymer composition, allowing for precise control over drug release profiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Bis(4-carboxyphenoxy)hexane: Another polyanhydride building block with a longer aliphatic chain.

Sebacic acid: Often used in combination with 1,3-Bis(4-carboxyphenoxy)propane to form copolymers.

Uniqueness

This compound is unique due to its specific structure, which allows for the formation of polyanhydrides with tailored degradation rates. This makes it particularly valuable in drug delivery applications where controlled release is essential .

Biologische Aktivität

1,3-Bis(4-carboxyphenoxy)propane (BCP) is a compound with significant potential in biomedical applications, particularly in drug delivery and cancer therapy. Its structure consists of two carboxyphenoxy groups linked by a propane backbone, which contributes to its unique biological activity. This article provides a detailed examination of the biological activities associated with BCP, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C17H16O6

- Molecular Weight : 316.31 g/mol

- CAS Number : 3753-81-9

The presence of carboxylic acid groups enhances the compound's hydrophilicity, making it suitable for various biological applications, including drug delivery systems.

Antitumor Properties

BCP has been investigated for its anticancer effects, particularly in the context of glioblastoma multiforme (GBM). Research indicates that BCP can inhibit tumor growth through several mechanisms:

- Inhibition of Cell Proliferation : BCP has shown effectiveness in reducing the proliferation of various cancer cell lines, including those from neuroblastoma and lung cancer. In vitro studies demonstrated that BCP induces cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells .

- Mechanism of Action : The antitumor activity of BCP is mediated through pathways involving nuclear receptors such as Nur77. This receptor is known to promote apoptosis by upregulating pro-apoptotic genes and interacting with mitochondrial pathways .

Drug Delivery Applications

BCP is utilized as a biodegradable carrier in drug delivery systems due to its favorable biocompatibility and ability to release therapeutic agents in a controlled manner. It has been incorporated into polyanhydride matrices for local delivery of chemotherapeutic agents like carmustine (BCNU) directly to tumor sites, minimizing systemic toxicity .

Antimicrobial Activity

Emerging studies suggest that BCP also possesses antimicrobial properties. It has been tested against various bacterial strains and shown potential as an antibacterial agent. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Study 1: Glioblastoma Treatment Using BCP-Based Delivery Systems

A study investigated the use of BCP in a polyanhydride implant designed for local delivery of BCNU in animal models. Results indicated a significant reduction in tumor size and improved survival rates compared to controls. The study concluded that BCP-based systems could effectively deliver chemotherapeutics while reducing adverse effects associated with systemic administration .

Study 2: Anticancer Efficacy on Various Tumor Types

In vitro experiments assessed the efficacy of BCP against multiple cancer cell lines, including melanoma and breast cancer. The findings revealed that BCP not only inhibited cell growth but also induced apoptosis through the activation of specific signaling pathways related to cell survival and death .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two carboxyphenoxy groups | Antitumor, antimicrobial |

| 3-(4-Nitrophenoxy)propanal | Nitro group and aldehyde | Anticancer via reactive intermediates |

| 1,3-Bis(4-hydroxyphenoxy)propane | Hydroxyl groups instead of carboxyls | Limited studies on biological activity |

BCP stands out due to its dual functionality as both a drug carrier and an active therapeutic agent.

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-carboxyphenoxy)propane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or etherification. A common approach is reacting 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Key considerations:

- Solvent choice : DMF enhances solubility of phenolic intermediates but may require thorough purification to remove residual amines.

- Stoichiometry : A 2:1 molar ratio of 4-hydroxybenzoic acid to 1,3-dibromopropane ensures complete substitution.

- Workup : Acidification with HCl precipitates the product; recrystallization in ethanol/water improves purity (>95% by HPLC) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows signals at δ 8.1–8.3 ppm (aromatic protons) and δ 4.3–4.5 ppm (methylene protons adjacent to ether oxygens). Carboxylic acid protons appear as a broad peak at δ 12–13 ppm .

- X-ray crystallography : SHELXL () is used for structure refinement. Key parameters include:

- Data collection : High-resolution (<1.0 Å) data minimizes errors in hydrogen bonding network determination.

- Displacement parameters : Anisotropic refinement for non-H atoms; isotropic for H atoms .

Q. What are the primary research applications of this compound in materials science?

- Methodological Answer :

- Coordination polymers : Carboxylic acid groups act as bidentate ligands for metal ions (e.g., Zn²⁺, Cu²⁺). Reaction with metal salts in DMF/water yields porous frameworks .

- Polymer synthesis : Condensation with diamines (e.g., ethylenediamine) forms polyamides; optimize stoichiometry and curing temperature (120–150°C) to control crosslinking density .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound derivatives be addressed using SHELXL?

- Methodological Answer :

- Twinning : Use the

TWINandBASFcommands in SHELXL to refine twin laws. For pseudo-merohedral twinning, apply a HKLF 5 format . - Disorder : Split occupancy refinement (e.g., for flexible propane chains) with

PARTandFREEconstraints. Example:

PART 1

AFIX 13

C1 C2 C3 (occupancy = 0.6)

PART 2

AFIX 13

C1' C2' C3' (occupancy = 0.4)

Validate with R₁ < 5% and wR₂ < 12% .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled TGA-DSC : Run under identical conditions (N₂ atmosphere, 10°C/min). Discrepancies may arise from:

- Sample purity : Use elemental analysis (C, H, O ± 0.3%) to verify.

- Crystallinity : Compare XRD patterns; amorphous domains degrade at lower temperatures .

- Case study : A 2024 study found decomposition at 280°C (vs. 250°C in 2021 data), attributed to residual solvent in earlier work .

Q. What strategies optimize the compound’s performance in proton-exchange membranes (PEMs)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.